8-Fluoro-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one
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Overview
Description
8-Fluoro-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one is a complex heterocyclic compound with a unique structure that includes fluorine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the core structure: The initial step involves the construction of the core cyclopenta[c]phenanthrene structure through cyclization reactions.
Introduction of functional groups: Fluorine, sulfur, and nitrogen atoms are introduced through substitution reactions using appropriate reagents such as fluorinating agents, thiol compounds, and amines.
Final cyclization: The final step involves cyclization to form the complete heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing other functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
8-Fluoro-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-1-methyl-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one
- 4-Thiazolidinone derivatives
- 1-thia-3,4,9-triaza fluorene conjugates
Uniqueness
8-Fluoro-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one is unique due to its specific combination of fluorine, sulfur, and nitrogen atoms within a complex heterocyclic structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H6FN3OS |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-fluoro-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one |
InChI |
InChI=1S/C13H6FN3OS/c14-9-3-1-2-7-10(9)15-6-8-11(7)17-4-5-19-13(17)16-12(8)18/h1-6H |
InChI Key |
RBMKIFAFVVMMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N=C4N3C=CS4 |
Origin of Product |
United States |
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